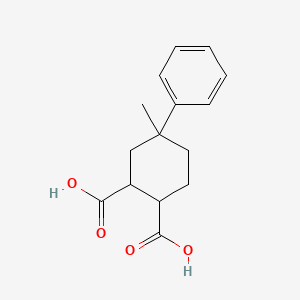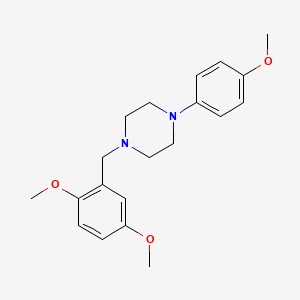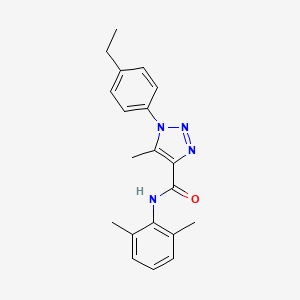![molecular formula C20H25N3O2 B4656901 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4656901.png)
1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
説明
1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as IPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to possess various biological activities.
作用機序
The mechanism of action of 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act on various targets in the body. It has been found to modulate the activity of various receptors such as dopamine, serotonin, and adrenergic receptors. 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been found to inhibit the growth of various cancer cell lines. In addition, 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to modulate the activity of various neurotransmitters and hormones in the body.
実験室実験の利点と制限
1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is also relatively easy to handle and can be stored for long periods of time without degradation. However, there are also some limitations to using 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. In addition, the effects of 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of research is to further elucidate the mechanism of action of 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and its effects on various biological targets. Another area of research is to explore the potential therapeutic applications of 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in various diseases such as cancer and neurodegenerative disorders. Finally, there is a need for further research on the pharmacokinetics and toxicity of 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a synthetic compound that has been widely used in scientific research. It possesses various biological activities and has been used as a tool for studying various biological processes. The synthesis method of 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is relatively straightforward, and the compound has several advantages for lab experiments. However, there are also some limitations to using 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively used in scientific research as a tool for studying various biological processes. It has been found to possess a wide range of biological activities such as antioxidant, anti-inflammatory, and antitumor effects. 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been used as a probe for studying the structure and function of various receptors and enzymes.
特性
IUPAC Name |
2-(2-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)17-7-3-4-8-18(17)25-15-20(24)23-13-11-22(12-14-23)19-9-5-6-10-21-19/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHDYCNCOGTCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({4-[(2,4-dimethoxyphenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4656828.png)

![1-(benzylsulfonyl)-4-[(4-tert-butylphenoxy)methyl]benzene](/img/structure/B4656837.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4656842.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656851.png)

![N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4656867.png)
![N-{[1-(4-oxopentanoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4656889.png)

![4-({2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4656909.png)

![8-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4656927.png)